![molecular formula C20H20N6O3S B2997931 4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034505-60-5](/img/structure/B2997931.png)
4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to be a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrazine ring, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline structure. These structures are often found in various pharmaceuticals and could potentially have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyrazine rings, followed by the construction of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline structure. The exact synthetic route would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation due to the multiple ring structures, which could potentially give it interesting optical and electronic properties.Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a wide range of chemical reactions. The presence of multiple functional groups means that it could participate in various types of reactions, including nucleophilic substitutions, eliminations, and additions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces.Wissenschaftliche Forschungsanwendungen
Biological Activities of Sulfonamide Hybrids
Sulfonamide hybrids, including compounds with complex structures like the one you mentioned, have been extensively researched for their broad spectrum of biological activities. These compounds have shown promise in several areas of scientific research due to their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Their structural diversity allows for the targeting of various pharmacological pathways, making them valuable tools in the development of new therapeutic agents. Recent advances in the design and development of these hybrids have led to the creation of molecules with enhanced efficacy and specificity for their targets (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antimicrobial and Antifungal Properties
Sulfonamide hybrids have been identified as potent agents with significant antimicrobial and antifungal properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has demonstrated high activity against various bacterial strains. This includes the development of pyran, pyridine, and pyridazine derivatives, which have shown high activities as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Similarly, arylazopyrazole pyrimidone clubbed heterocyclic compounds have been evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing the potential of sulfonamide hybrids in addressing resistance to conventional antibiotics (Sarvaiya, Gulati, & Patel, 2019).
Antitumor Activities
The exploration of sulfonamide hybrids in cancer research has yielded promising results, with several compounds exhibiting potent antitumor activities. The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives, for example, have led to the identification of compounds with potential as antimicrobial agents and insights into their mechanisms of action against various cancer cell lines. These findings underscore the versatility of sulfonamide hybrids in targeting different pathways involved in cancer progression and the development of resistance (Holla et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it were being developed as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials.
Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
Eigenschaften
IUPAC Name |
11-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c27-19-2-1-14-11-16(12-15-3-9-26(19)20(14)15)30(28,29)23-7-10-25-8-4-17(24-25)18-13-21-5-6-22-18/h4-6,8,11-13,23H,1-3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEKMKJKDAXJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CC(=N4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)
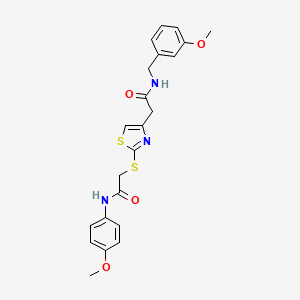
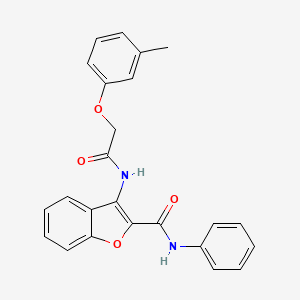
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone](/img/structure/B2997856.png)
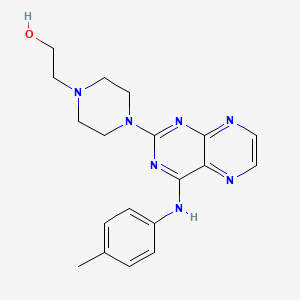
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2997860.png)
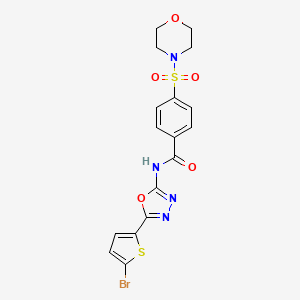
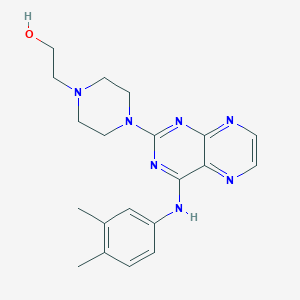
![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)
![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)
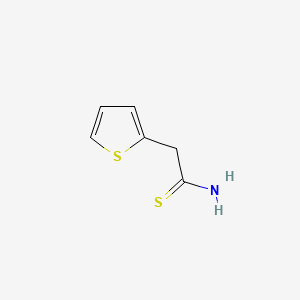
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2997869.png)